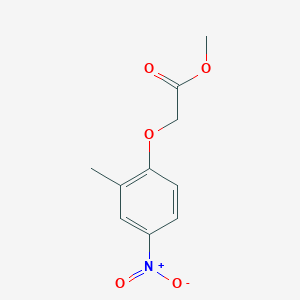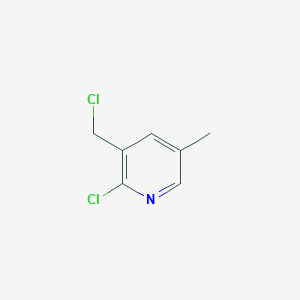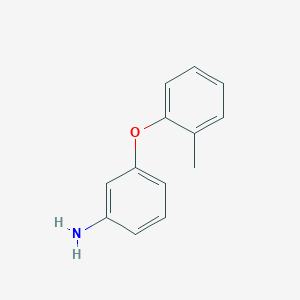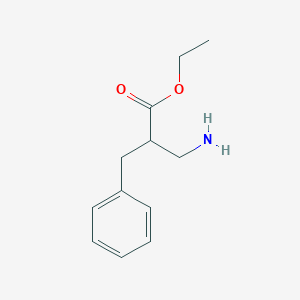
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H3ClF3N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of chloro and trifluoromethyl groups on the pyridazine ring significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents like ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions include substituted pyridazines, pyridazine N-oxides, and various coupled products depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-pyridazinamine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
6-Trifluoromethyl-3-pyridazinamine: Lacks the chloro group, affecting its chemical properties and applications.
4-Bromo-6-trifluoromethyl-3-pyridazinamine: Similar structure but with a bromo group instead of chloro, leading to different reactivity in substitution reactions.
Uniqueness
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is unique due to the combined presence of chloro and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H3ClF3N3 |
|---|---|
Poids moléculaire |
197.54 g/mol |
Nom IUPAC |
4-chloro-6-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12) |
Clé InChI |
ZYXIWSKXWCDGFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1C(F)(F)F)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N4,N4-Diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8793021.png)













